(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H102N20O13S |
|---|---|
Molecular Weight |
1427.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)/t43-,44+,45+,46+,47+,48+,49-,50+,51-,52-,53+/m1/s1 |
InChI Key |
XHAKZELSORWGBB-OYNYBPSISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a synthetic peptide analog of the endogenous neuropeptide Substance P (SP). It is recognized as a selective antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NK1 receptor, its impact on downstream signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism: Competitive Antagonism of the NK1 Receptor
The primary mechanism of action of this compound is its ability to competitively bind to the NK1 receptor, thereby blocking the binding of the endogenous ligand, Substance P.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3] By occupying the receptor's binding site, the antagonist prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling.
Quantitative Data for a Related NK1 Receptor Antagonist
| Parameter | Value | Compound | Notes |
| pA2 | 6.1 | [D-Pro2, D-Trp7,9]-Substance P | Indicates competitive antagonism.[4] |
Impact on Downstream Signaling Pathways
Activation of the NK1 receptor by Substance P typically leads to the activation of multiple intracellular signaling cascades. The receptor is primarily coupled to Gq and Gs G-proteins.[2] this compound, by blocking the NK1 receptor, inhibits these downstream pathways.
-
Inhibition of the Gq/Phospholipase C Pathway: Upon binding of Substance P, the NK1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The antagonist prevents this cascade, leading to a blockade of calcium mobilization and PKC activation.
-
Modulation of the Gs/Adenylate Cyclase Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP).[2] By antagonizing the receptor, this compound can prevent this increase in intracellular cAMP.
It is important to note that some Substance P analogs have been shown to act as "biased agonists," meaning they can selectively activate certain downstream pathways while antagonizing others.[6] Further research would be needed to fully characterize whether this compound exhibits any such biased agonism.
Signaling Pathway Diagram
Caption: Antagonism of NK1 Receptor Signaling by this compound.
Experimental Protocols
The characterization of this compound as an NK1 receptor antagonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.
Objective: To quantify the competitive binding of this compound to the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled Substance P (e.g., [3H]Substance P)
-
This compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of the unlabeled antagonist.
-
In a multi-well plate, add the cell membranes, the radiolabeled Substance P at a fixed concentration (typically near its Kd), and the varying concentrations of the antagonist.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block Substance P-induced increases in intracellular calcium.
Objective: To assess the functional antagonism of the NK1 receptor by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Substance P
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Seed the NK1 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of Substance P (typically the EC80) into each well.
-
Immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
The ability of the antagonist to inhibit the Substance P-induced calcium signal is quantified.
-
The IC50 value for the antagonist is determined by plotting the inhibition of the calcium response against the antagonist concentration.
Caption: Workflow for a Calcium Mobilization Assay.
Conclusion
This compound is a selective antagonist of the NK1 receptor, exerting its effects by competitively inhibiting the binding of Substance P. This blockade prevents the activation of downstream signaling pathways, primarily the Gq/PLC/Ca2+ and Gs/AC/cAMP cascades. The detailed experimental protocols provided herein serve as a guide for the characterization of this and other NK1 receptor antagonists. A thorough understanding of its mechanism of action is crucial for its application in research and for the development of novel therapeutics targeting the Substance P/NK1 receptor system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. The development of selective antagonists for the NK1 receptor has been a significant focus of drug discovery efforts, aiming to modulate the diverse activities of Substance P for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a specific peptide analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective antagonist of the NK1 receptor.
Discovery and Rationale
The quest for potent and selective Substance P antagonists has led to the exploration of numerous structural modifications of the native peptide. The substitution of L-amino acids with their D-enantiomers at specific positions has been a key strategy to enhance stability against enzymatic degradation and to alter the conformational properties of the peptide, thereby influencing its receptor binding and activity.
The development of this compound emerged from structure-activity relationship (SAR) studies aimed at identifying analogs with improved antagonist profiles. Early research indicated that modifications at the N-terminus and within the core sequence of Substance P could convert the endogenous agonist into a competitive antagonist. The rationale for the specific substitutions in this analog is rooted in the goal of disrupting the peptide's ability to activate the NK1 receptor while preserving or enhancing its binding affinity. The incorporation of D-Arginine at position 1 and D-Proline at position 2 was intended to alter the N-terminal conformation, a region critical for receptor activation. Similarly, the substitution of L-Phenylalanine with D-Phenylalanine at position 7 and L-Histidine with D-Histidine at position 9 was designed to probe the receptor's binding pocket and optimize antagonist activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for the preparation of peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation:
-
A suitable solid support, such as a Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage.
-
The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
2. Stepwise Amino Acid Coupling:
-
The synthesis proceeds from the C-terminus to the N-terminus.
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-His(Trt)-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form the peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence: Met, Leu, Gly, D-His, Phe, D-Phe, Gln, Gln, Pro, D-Pro, Lys(Boc), Pro, D-Arg(Pbf). Side-chain protecting groups (e.g., Trt for His, Boc for Lys, Pbf for Arg) are used as necessary.
3. Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
A cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, is used for this purpose.
4. Purification and Characterization:
-
The crude peptide is precipitated with cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Biological Activity and Quantitative Data
This compound has been characterized as a selective antagonist of the NK1 receptor. Its biological activity is assessed through a variety of in vitro and in vivo assays.
In Vitro Assays
| Assay Type | Description | Key Parameters Measured |
| Receptor Binding | Measures the affinity of the antagonist for the NK1 receptor, typically using radioligand displacement assays with a labeled Substance P analog. | Ki (Inhibition Constant) |
| Functional Assays | Evaluates the ability of the antagonist to inhibit the functional response induced by Substance P, such as calcium mobilization or inositol phosphate accumulation in cells expressing the NK1 receptor. | IC50 (Half maximal inhibitory concentration), pA2 |
In Vivo Assays
| Assay Type | Description | Key Parameters Measured |
| Animal Models of Pain and Inflammation | Assesses the antagonist's ability to block Substance P-induced behaviors or physiological responses in animal models, such as thermal hyperalgesia, neurogenic inflammation, or visceral pain. | ED50 (Half maximal effective dose) |
| Behavioral Models | Investigates the effects of the antagonist on anxiety, depression, or emesis in relevant animal models. | Behavioral endpoints |
Signaling Pathways and Experimental Workflows
The interaction of this compound with the NK1 receptor blocks the downstream signaling cascades typically initiated by Substance P.
NK1 Receptor Signaling Pathway (Agonist vs. Antagonist)
Caption: NK1 receptor signaling cascade initiated by Substance P and its inhibition by the antagonist.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for the synthesis and in vitro evaluation of the Substance P antagonist.
Conclusion
This compound represents a notable example of a rationally designed peptide antagonist targeting the NK1 receptor. Its synthesis via solid-phase peptide synthesis allows for the precise incorporation of D-amino acids, leading to a compound with the potential for enhanced stability and potent antagonist activity. While a comprehensive public dataset on its quantitative biological activity is limited, the principles behind its design and the methodologies for its synthesis and evaluation are well-established within the field of peptide-based drug discovery. Further investigation into the specific pharmacological profile of this antagonist could provide valuable insights for the development of novel therapeutics targeting the Substance P/NK1 receptor system.
References
In-Depth Technical Guide: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Binding Affinity for the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of substance P analogs, with a focus on antagonists for the Neurokinin-1 (NK1) receptor. Due to the limited availability of specific binding affinity data for (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, this document presents data for a closely related and well-characterized antagonist, [D-Pro2, D-Trp7,9]-Substance P, to serve as a representative example. The methodologies and signaling pathways described are broadly applicable to the study of substance P analogs targeting the NK1 receptor.
Data Presentation: Quantitative Binding Affinity
| Compound | Parameter | Value | Receptor | System | Reference |
| [D-Pro2, D-Trp7,9]-Substance P | pA₂ | 6.1 | NK1 | Guinea pig ileum | [1] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA₂ value indicates greater antagonist potency.
Experimental Protocols: Radioligand Competition Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, for the NK1 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing a high density of the human NK1 receptor (e.g., from CHO or HEK293 cells stably transfected with the NK1 receptor gene).
-
Radioligand: A high-affinity, radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant or [¹²⁵I]-Substance P).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, and 0.1% BSA.
-
Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor antagonist (e.g., 1 µM Aprepitant).
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen NK1 receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane preparation. The concentration of the radioligand should be at or near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay```dot
References
In Vivo Effects of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in nociception, inflammation, and cellular growth processes through its interaction with the neurokinin-1 receptor (NK1R).[1] Antagonists of the NK1R, such as the synthetic peptide (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, are of significant interest for their therapeutic potential in managing pain and inflammatory conditions. This technical guide provides a comprehensive overview of the in vivo effects of administering this and related Substance P antagonists. It details the underlying signaling pathways, summarizes quantitative data from preclinical studies, and outlines key experimental methodologies.
Introduction: The Substance P/NK1R System
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met, is a member of the tachykinin family of neuropeptides.[1] It is widely distributed in the central and peripheral nervous systems and exerts its biological effects by binding to G protein-coupled receptors, primarily the NK1R.[2] This interaction triggers a cascade of intracellular events, leading to neuronal excitation, vasodilation, and immune cell activation, all of which contribute to the physiological responses of pain and inflammation.[3]
The development of NK1R antagonists is a key strategy for mitigating the often-detrimental effects of excessive SP signaling. These antagonists competitively block the binding of SP to its receptor, thereby inhibiting downstream signaling pathways.
Signaling Pathways of Substance P and NK1R Antagonists
Upon binding of Substance P to the NK1R, a conformational change in the receptor activates associated G-proteins. This initiates several downstream signaling cascades:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The SP/NK1R complex can also activate the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[2]
-
Akt/NF-κB Pathway: This pathway, also implicated in cell survival and inflammation, can be activated by SP binding to NK1R.[4]
NK1R antagonists, including this compound, prevent the initiation of these cascades by blocking the initial ligand-receptor interaction.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P in Oncology: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide explores the applications of the Substance P (SP) antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, in cancer research. By acting as a selective antagonist for the Neurokinin-1 Receptor (NK-1R), this peptide analogue holds potential as an anti-cancer agent. This document outlines the underlying mechanisms of action, compiles available quantitative data, provides detailed experimental methodologies, and visualizes key signaling pathways.
The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system is increasingly recognized for its significant role in cancer progression.[1] Substance P, a neuropeptide, acts as a mitogen in various cancer cells, promoting proliferation, migration, and angiogenesis, while also inhibiting apoptosis.[2][3] Cancer cells often overexpress NK-1R, making this receptor a promising target for therapeutic intervention.[4] Antagonists of the NK-1R, including peptide analogues with D-amino acid substitutions like this compound, are being investigated for their ability to counteract the pro-tumorigenic effects of SP.
Mechanism of Action
This compound is a selective antagonist of the NK-1 receptor.[5] Its anti-cancer effects are believed to stem from its ability to block the binding of Substance P to NK-1R, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. The primary mechanisms of action for NK-1R antagonists in cancer include:
-
Inhibition of Cell Proliferation: By blocking the mitogenic signals induced by SP, these antagonists can halt the uncontrolled growth of cancer cells.[6][7]
-
Induction of Apoptosis: NK-1R antagonists have been shown to induce programmed cell death in tumor cells.[4][8]
-
Anti-Angiogenic Effects: The formation of new blood vessels, crucial for tumor growth and metastasis, can be inhibited by blocking the SP/NK-1R pathway.[4]
-
Inhibition of Migration and Invasion: By interfering with the signaling cascades that control cell movement, NK-1R antagonists can reduce the metastatic potential of cancer cells.[1]
Signaling Pathways
The binding of Substance P to the NK-1R activates several downstream signaling pathways critical for cancer progression. This compound, by blocking this initial step, is expected to inhibit these pathways. Key signaling cascades implicated include the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2) and the PI3K/Akt pathway, both of which are central to cell proliferation, survival, and differentiation.[5][9]
References
- 1. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Substance P Enhances Inflammation-Mediated Tumor Signaling Pathways and Migration and Proliferation of Head and Neck Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer progression and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substance P provides neuroprotection in cerebellar granule cells through Akt and MAPK/Erk activation: evidence for the involvement of the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Substance P Enhances Inflammation-Mediated Tumor Signaling Pathways and Migration and Proliferation of Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of substance P induces cancer cell death and decreases the steady state of EGFR and Her2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Pharmacological Profile of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic undecapeptide, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P. This analogue of the endogenous neuropeptide Substance P (SP) is recognized as a selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. While specific quantitative binding and functional data for this particular analogue are not extensively available in the public domain, this guide outlines the established pharmacological context for NK1 receptor antagonists, details the standard experimental protocols for their characterization, and visualizes the key signaling pathways involved.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is a member of the tachykinin family of neuropeptides and is the preferred endogenous ligand for the NK1 receptor.[1][2] The interaction between SP and the NK1 receptor triggers a cascade of intracellular signaling events, leading to various biological responses.[3][4] The NK1 receptor is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, making it a significant target for therapeutic intervention in a range of clinical conditions.[3][5]
Antagonists of the NK1 receptor, such as this compound, are compounds that bind to the NK1 receptor but do not elicit a biological response. Instead, they block the binding of Substance P and other tachykinin agonists, thereby inhibiting their effects.
Pharmacological Profile of this compound
This compound is identified as a selective antagonist for the NK1 receptor.[6][7] However, a comprehensive search of the scientific literature did not yield specific quantitative data for its binding affinity (Ki) or functional antagonist potency (IC50 or pA2). For context, other well-characterized peptide and non-peptide NK1 receptor antagonists exhibit a wide range of affinities and potencies.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest. The results are usually expressed as the inhibition constant (Ki).
Table 1: Receptor Binding Affinity (Ki) of NK1 Receptor Antagonists (Illustrative)
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Human NK1 | Data Not Available | - |
| Aprepitant | Human NK1 | 0.1-0.2 | [8] |
| Spantide II | Rat NK1 | ~10 | [1] |
Note: The data for Aprepitant and Spantide II are provided for illustrative purposes to indicate the range of affinities observed for other NK1 antagonists.
Functional Antagonist Activity
The functional activity of an antagonist is its ability to inhibit the response induced by an agonist. This is commonly assessed using in vitro functional assays, such as calcium mobilization assays or smooth muscle contraction assays. The potency of an antagonist is typically expressed as the half-maximal inhibitory concentration (IC50) or as a pA2 value derived from a Schild analysis.
Table 2: Functional Antagonist Potency (IC50/pA2) of NK1 Receptor Antagonists (Illustrative)
| Compound | Assay Type | Agonist | IC50 (nM) / pA2 | Reference |
| This compound | - | - | Data Not Available | - |
| Aprepitant | Calcium Mobilization | Substance P | ~1 | [8] |
| [D-Pro2, D-Trp7,9]-SP | Guinea-Pig Ileum Contraction | Substance P | pA2 = 6.1 | [3] |
Note: The data for Aprepitant and [D-Pro2, D-Trp7,9]-SP are provided for illustrative purposes.
Experimental Protocols
The following sections detail the standard methodologies used to characterize NK1 receptor antagonists.
Radioligand Binding Assay (Competitive)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Objective: To determine the Ki of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor.
-
Radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P or a non-peptide antagonist).
-
Unlabeled test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled standard NK1 antagonist.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium levels in response to agonist stimulation.
Objective: To determine the IC50 of this compound in inhibiting Substance P-induced calcium mobilization.
Materials:
-
A cell line stably expressing the human NK1 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Substance P (agonist).
-
Test compound: this compound.
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handling system.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the log of the test compound concentration to generate an inhibition curve and determine the IC50 value.
NK1 Receptor Signaling Pathways
Activation of the NK1 receptor by an agonist like Substance P initiates a cascade of intracellular events. The receptor is primarily coupled to Gαq/11 proteins.
Upon agonist binding, the activated Gαq/11 protein stimulates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[9] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[10]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of the selective Neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P. This peptide is a valuable tool for investigating the physiological and pathological roles of the NK1 receptor.
Mechanism of Action
This compound is a competitive antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. Substance P is implicated in a variety of biological processes, including pain transmission, inflammation, and cell proliferation. By binding to the NK1 receptor, this compound blocks the downstream signaling cascades normally initiated by Substance P. This antagonistic action makes it a subject of interest for therapeutic development in conditions associated with NK1 receptor over-activation.
Data Presentation: In Vitro Efficacy of Related Substance P Analogs
Quantitative data for the specific peptide this compound is not extensively available in public literature. However, data from closely related D-amino acid substituted Substance P analogs, which also act as NK1 receptor antagonists, can provide valuable insights into its potential efficacy. The following table summarizes the in vitro activity of these related compounds.
| Compound | Assay Type | Cell Line(s) | Parameter | Value |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Inhibition of DNA Synthesis | SCLC, N-SCLC, Ovarian, Cervical Carcinoma | IC50 | 20-50 µM[1] |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Colony Forming Efficiency | SCLC, N-SCLC | IC50 | 0.5-6.5 µM (in 5% serum)[1] |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Colony Forming Efficiency | Normal Human Bone Marrow | IC50 | 30-80 µM[1] |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Cell Proliferation | H-69 SCLC | IC50 | 5 µM[2] |
| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P | Competitive Antagonism | Smooth Muscle Preparations | Ka | 0.3-1.5 x 10^6 M-1[3] |
| [D-Pro2, D-Trp7,9]-Substance P | Cell Proliferation | MeW151, MeW155, MeW164, FlWp95 | % Inhibition | ~28% at 100 µM in MeW151[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard techniques for evaluating NK1 receptor antagonists and can be adapted for use with this compound.
NK1 Receptor Competitive Binding Assay
This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-NK1R, U373 MG).
-
Radiolabeled Substance P (e.g., [³H]-Substance P).
-
This compound.
-
Unlabeled Substance P (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, combine the cell membranes, [³H]-Substance P (at a concentration near its Kd), and either the binding buffer (for total binding), unlabeled Substance P (for non-specific binding), or the serially diluted this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium release in cells expressing the NK1 receptor.
Materials:
-
A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., U373 MG, HEK293-NK1R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
Substance P.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader or flow cytometer.
Procedure:
-
Seed the NK1R-expressing cells in a black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC80).
-
Immediately measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the Substance P-induced calcium signal. Calculate the IC50 value from the dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells that overexpress the NK1 receptor.
Materials:
-
Cancer cell line known to express the NK1 receptor (e.g., various small cell lung cancer lines).
-
This compound.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value of the antagonist.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro study of this compound.
Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Workflow for a Competitive NK1 Receptor Binding Assay.
Caption: Workflow for a Calcium Mobilization Assay.
References
- 1. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Electrophysiology Patch Clamp Recording with (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a potent and selective competitive antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. As a selective antagonist, this compound serves as a critical tool for investigating the physiological roles of the SP/NK1 receptor system and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology studies to characterize its effects on neuronal activity and ion channel function.
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor. This means it binds to the same site as the endogenous agonist, Substance P, but does not activate the receptor. By occupying the binding site, it prevents Substance P from binding and initiating downstream signaling cascades. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various ion channels and neuronal excitability.
Data Presentation
The following tables summarize quantitative data from electrophysiological studies using NK1 receptor antagonists. While specific data for this compound is limited in publicly available literature, the data presented for other selective NK1 antagonists provide a reference for expected effects and effective concentrations.
Table 1: Effects of NK1 Receptor Antagonists on Neuronal Activity
| Antagonist | Cell Type | Agonist | Concentration Range | Measured Effect | Reference |
| CP-99,994 | Rat Dorsal Horn Neurons | Substance P | 1 µM | Inhibition of SP-induced inward current | [1] |
| RP 67580 | Rat Spinal Cord Slices | Electrical Stimulation | 10 nM | 213 ± 43% increase in evoked Substance P release (autoreceptor blockade) | [2][3] |
| L-733,060 | Human NK1R-transfected CHO cells | Substance P | 0.8 nM (IC50) | Inhibition of SP-induced Ca2+ mobilization | [4] |
| Spantide | Rabbit Ear Artery | Acetylcholine | 2.4 - 12 µM | Reduction of acetylcholine-induced reflex fall in blood pressure | [5] |
Table 2: Effects of NK1 Receptor Antagonists on Ion Channels
| Antagonist | Ion Channel | Cell Type | Effect | Concentration | Reference |
| CP-96,345 | Voltage-gated sodium channels | Cultured Rat Cortical Neurons | Blockade | 1 µM | [2] |
| General NK1 Antagonists | K+ Channels (GIRK) | N/A | Implicated in SP-induced hyperpolarization | N/A | [6] |
| General NK1 Antagonists | NMDA Receptors | N/A | Attenuation of SP-mediated potentiation | N/A | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons
This protocol is designed to investigate the effect of this compound on Substance P-induced currents.
1. Cell Preparation:
-
Culture primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) on glass coverslips.
-
Use neurons 7-14 days in vitro for optimal recordings.
2. Solutions:
-
External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution: (in mM) 120 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
-
Substance P Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C.
-
This compound Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell configuration on a healthy neuron.
-
Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.
-
Obtain a stable baseline recording for at least 5 minutes.
-
Apply Substance P (e.g., 1 µM) to the bath to elicit an inward current.
-
After the response returns to baseline, pre-incubate the neuron with this compound (e.g., 1-10 µM) for 5-10 minutes.
-
Co-apply Substance P (1 µM) and the antagonist.
-
Record the change in the Substance P-induced current.
-
Wash out the antagonist and re-apply Substance P to check for recovery.
Protocol 2: Whole-Cell Current-Clamp Recording in Brain Slices
This protocol is designed to investigate the effect of this compound on neuronal firing properties.
1. Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampus, spinal cord dorsal horn) from rodents according to standard procedures.
-
Maintain slices in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Solutions:
-
aCSF: (in mM) 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution: (in mM) 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.
-
Substance P and Antagonist Stock Solutions: As in Protocol 1.
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Visually identify neurons for recording (e.g., pyramidal neurons in the CA1 region of the hippocampus or neurons in the superficial dorsal horn).
-
Establish a whole-cell configuration in current-clamp mode.
-
Record the resting membrane potential and spontaneous firing activity.
-
Inject a series of depolarizing current steps to elicit action potentials and determine the firing pattern.
-
Bath apply Substance P (e.g., 500 nM - 1 µM) and record changes in resting membrane potential and firing frequency.
-
Wash out Substance P.
-
Pre-incubate the slice with this compound (e.g., 1-10 µM) for 10-15 minutes.
-
Co-apply Substance P and the antagonist and record the neuronal activity.
-
Analyze changes in resting membrane potential, number of action potentials, and firing frequency.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and Point of Antagonism.
Caption: Experimental Workflow for Patch Clamp Recording.
References
- 1. Antagonism of nociceptive responses of cat spinal dorsal horn neurons in vivo by the NK-1 receptor antagonists CP-96,345 and CP-99,994, but not by CP-96,344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the tachykinin NK1 receptor antagonists, RP 67580 and SR 140333, on electrically-evoked substance P release from rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the tachykinin NK1 receptor antagonists, RP 67580 and SR 140333, on electrically-evoked substance P release from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons [frontiersin.org]
Application Notes and Protocols for Receptor Binding Assay of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a synthetic peptide analog of Substance P, which acts as a selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation. Consequently, antagonists of the NK1 receptor are valuable tools for studying these processes and hold therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases.
These application notes provide a detailed protocol for a competitive receptor binding assay to characterize the interaction of this compound with the NK1 receptor.
Data Presentation
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Association Constant (Ka) (M⁻¹) | Reference |
| [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-substance P | NK1 | Functional Assay (organ bath) | - | Guinea-pig ileum | 0.3-1.5 x 10⁶ | [1][2] |
Experimental Protocols
I. Membrane Preparation from NK1 Receptor-Expressing Cells
This protocol describes the preparation of cell membranes from a cell line overexpressing the human NK1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human NK1 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, 250 mM Sucrose, with protease inhibitors
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Harvest: Culture NK1 receptor-expressing cells to confluency. Harvest the cells by scraping and transfer to a centrifuge tube.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Removal of Nuclei and Debris: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
-
Final Wash and Storage: Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer. Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.
II. NK1 Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.
Materials:
-
Prepared cell membranes expressing the NK1 receptor
-
Radioligand: [¹²⁵I]-Substance P or [³H]-Substance P
-
Unlabeled Substance P (for non-specific binding determination)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Assay Buffer, radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and cell membranes.
-
Test Compound: Assay Buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.
-
Washing: Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: Experimental workflow for the NK1 receptor binding assay.
Caption: NK1 receptor signaling and antagonism.
References
Application Notes and Protocols for Immunohistochemistry Staining with (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Notably, the Substance P/NK1 receptor system has been implicated in the pathophysiology of several diseases, including cancer, where it can promote tumor cell proliferation, migration, and angiogenesis.
These application notes provide detailed protocols for the use of this compound in immunohistochemistry (IHC), primarily as a tool for validating the specificity of NK1 receptor staining. By competing with the primary antibody for binding to the NK1 receptor, this antagonist can be used to confirm that the observed staining is specific to the receptor of interest.
Data Presentation
Table 1: Recommended Dilutions for Anti-NK1 Receptor Antibodies in IHC
| Antibody Source | Application | Recommended Starting Dilution |
| Novus Biologicals (NB300-101) | IHC-Paraffin | 1:1000[1] |
| IHC-Frozen | 1:1000[1] | |
| Thermo Fisher Scientific (BS-0064R) | IHC-Paraffin | 1:200[2] |
| IHC-Frozen | 1:100 - 1:500[2] | |
| Antibodies.com (A334551) | IHC | 1:100[3] |
| 7TM Antibodies (7TM0360N-IC) | IHC | 1:100[4] |
| Alomone Labs (ATR-001-AG-50UL) | IHC-Paraffin | 1:100[5] |
| IHC-Frozen | 1:60[5] |
Table 2: Proposed Concentration Range for this compound in Competitive Binding IHC
| Reagent | Proposed Concentration Range | Purpose |
| This compound | 10⁻⁸ M to 10⁻⁵ M | To competitively block the anti-NK1 receptor antibody binding. |
Note: The optimal concentration of the antagonist should be determined empirically by the end-user.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of NK1 Receptor in Paraffin-Embedded Tissues
This protocol provides a general procedure for the detection of the NK1 receptor in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 85%, 75%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)
-
Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Anti-NK1 Receptor Antibody (see Table 1 for recommended dilutions)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 85% ethanol for 3 minutes.
-
Immerse slides in 75% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a steamer or water bath to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Staining:
-
Wash slides with Wash Buffer (3 changes for 5 minutes each).
-
Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Wash slides with Wash Buffer (3 changes for 5 minutes each).
-
Apply Blocking Buffer and incubate for 1 hour at room temperature.
-
Drain the blocking buffer and apply the primary anti-NK1 receptor antibody diluted in antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
Wash slides with Wash Buffer (3 changes for 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Wash slides with Wash Buffer (3 changes for 5 minutes each).
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.
-
Wash slides with Wash Buffer (3 changes for 5 minutes each).
-
-
Visualization and Counterstaining:
-
Apply the DAB substrate solution and incubate until the desired brown color develops (typically 2-10 minutes).
-
Rinse slides with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (75%, 85%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Competitive Binding Assay with this compound for Staining Specificity
This protocol is designed to be run in parallel with Protocol 1 to validate the specificity of the anti-NK1 receptor antibody.
Materials:
-
All materials listed in Protocol 1
-
This compound
Procedure:
-
Prepare Antibody-Antagonist Mixture:
-
Prepare the primary anti-NK1 receptor antibody solution at the optimal dilution as determined in Protocol 1.
-
To this antibody solution, add this compound to a final concentration within the range of 10⁻⁸ M to 10⁻⁵ M. A 100-fold molar excess of the antagonist over the antibody is a good starting point.
-
Incubate this mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Follow Protocol 1:
-
Perform all steps of Protocol 1, but in the primary antibody incubation step (Step 3e), use the pre-incubated antibody-antagonist mixture instead of the primary antibody alone.
-
-
Comparison:
-
Compare the staining intensity of the tissue section stained using this competitive binding protocol with the section stained using Protocol 1. A significant reduction or complete absence of staining in the presence of the antagonist indicates that the primary antibody is specific for the NK1 receptor.
-
Visualizations
Caption: Workflow for NK1 Receptor Immunohistochemistry and Specificity Validation.
Caption: Simplified NK1 Receptor Signaling Pathway and Antagonist Action.
References
- 1. NK1R Antibody - Azide and BSA Free (NB300-101): Novus Biologicals [novusbio.com]
- 2. Neurokinin 1 Receptor Polyclonal Antibody (BS-0064R) [thermofisher.com]
- 3. Anti-NK1R Antibody (A334551) | Antibodies.com [antibodies.com]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. Neurokinin 1 Receptor (NK1R) (extracellular) Polyclonal Antibody, Atto™ 488 (ATR-001-AG-50UL) [thermofisher.com]
Troubleshooting & Optimization
Optimizing (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P concentration for cell culture
This technical support center provides guidance on the use of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective Neurokinin-1 (NK1) receptor antagonist. The information provided is based on established knowledge of Substance P antagonists and related compounds. Due to limited published data specifically for this compound, some recommendations are extrapolated from studies on structurally similar analogues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analogue of Substance P and acts as a competitive antagonist of the Neurokinin-1 (NK1) receptor.[1] Substance P, the natural ligand for the NK1 receptor, is a neuropeptide involved in neurotransmission, inflammation, and cellular proliferation.[2][3] By binding to the NK1 receptor, this compound blocks the downstream signaling pathways typically initiated by Substance P. This includes the inhibition of cell growth and proliferation in various cell types, particularly those overexpressing the NK1 receptor, such as certain cancer cell lines.[4]
Q2: What is the typical starting concentration for cell culture experiments?
A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended, based on studies with similar Substance P antagonists.[4][5] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: The peptide is typically supplied as a lyophilized powder.[6] For stock solutions, it is advisable to reconstitute the peptide in a small amount of sterile, high-purity water or a buffer appropriate for your cell culture system. To enhance solubility, especially for higher concentrations, a small amount of DMSO can be used, followed by dilution in cell culture medium.[7] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q4: What are the expected effects on cells in culture?
A4: As an NK1 receptor antagonist, this compound is expected to inhibit the proliferative effects of Substance P. In cell lines where Substance P acts as a mitogen, this antagonist may lead to a reduction in cell proliferation, induction of apoptosis, and a decrease in cell viability.[8] The magnitude of the effect will depend on the level of NK1 receptor expression and the autocrine or paracrine role of Substance P in the specific cell culture model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation | 1. Low or absent NK1 receptor expression on the cell line. 2. Sub-optimal concentration of the peptide. 3. Inactive peptide due to improper storage or handling. 4. Presence of high concentrations of serum or other factors in the culture medium that may interfere with peptide activity.[9] | 1. Verify NK1 receptor expression using techniques such as qPCR, Western blot, or flow cytometry. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). 3. Use a fresh aliquot of the peptide and ensure proper reconstitution. 4. Reduce the serum concentration in your experimental medium, if compatible with your cell line.[9] |
| Precipitation of the peptide in culture medium | 1. Poor solubility of the peptide at the desired concentration. 2. Interaction with components of the culture medium. | 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in the medium.[7] 2. Ensure the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO). 3. Test the solubility in a small volume of medium before adding to the main culture. |
| Cell toxicity or unexpected off-target effects | 1. The concentration used is too high. 2. The peptide may have off-target effects at high concentrations. Some Substance P analogues have been reported to have agonist-like activities at certain receptors.[10] 3. Contamination of the peptide stock. | 1. Lower the concentration of the peptide and perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration. 2. Investigate the expression of other related receptors on your cell line that might interact with the peptide. 3. Use a fresh, sterile-filtered stock solution. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of the peptide solution. 3. Variations in incubation time. | 1. Use cells within a consistent range of passage numbers and seed at a standardized density. 2. Prepare fresh dilutions of the peptide from a single stock for each experiment. 3. Ensure precise and consistent incubation times. |
Data Presentation
Table 1: Summary of Effective Concentrations of Related Substance P Antagonists in Cell Culture
| Substance P Analogue | Cell Line(s) | Effective Concentration Range | Observed Effect | Reference |
| [D-Pro2, D-Trp7,9]-Substance P | MeW164, MeW155, MeW151, FlWp95 | 100 µM | Decreased cell proliferation | [4] |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P | SCLC, N-SCLC, Ovarian, Cervical Carcinoma | 20-50 µM (IC50 for DNA synthesis inhibition) | Inhibition of DNA synthesis | [5] |
| [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P | SCLC | 50-100 µM | Complete inhibition of growth | [9] |
| [D-Arg1,D-Trp5,7,9,Leu11]Substance P | H-510 and H-69 SCLC | 5 µM (IC50) | Inhibition of proliferation | [11] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free or low-serum medium. A suggested range for the final concentrations is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X peptide solutions to the respective wells. For the vehicle control, add 100 µL of the medium containing the same concentration of the solvent used to dissolve the peptide.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.
Mandatory Visualizations
Caption: NK1 Receptor Signaling and Antagonist Inhibition.
Caption: Workflow for Determining IC50 using MTT Assay.
References
- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P induces apoptosis in lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substance P analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of Substance P and is expected to act as a competitive antagonist at neurokinin-1 (NK1) receptors.[1][2] By binding to the NK1 receptor, it blocks the action of the endogenous ligand, Substance P, thereby inhibiting downstream signaling pathways.[3][4] Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][5]
Q2: I am observing a cellular response even in the presence of the antagonist. What could be the cause?
There are several potential reasons for observing a cellular response despite the presence of this compound:
-
Off-Target Effects: The antagonist may be interacting with other receptors. Some Substance P antagonists have been reported to cause histamine release or act as biased agonists at other G-protein coupled receptors (GPCRs).[1][6][7]
-
Incomplete Antagonism: The concentration of the antagonist may be insufficient to fully block the effects of Substance P or another agonist.
-
Experimental Artifacts: Issues with the experimental setup, such as compound degradation or nonspecific binding, could lead to misleading results.
Q3: What are the known or potential off-target effects of this Substance P antagonist?
While specific data for this compound is limited, related Substance P analogs have demonstrated several off-target effects. These should be considered as potential off-target activities for the compound .
Troubleshooting Guide
Issue 1: Unexpected Agonist-like Activity
You are using this compound as an antagonist, but you observe a physiological response similar to an agonist (e.g., smooth muscle contraction, calcium mobilization).
Potential Causes & Troubleshooting Steps:
-
Histamine Release: Some peptide-based Substance P antagonists can induce histamine release from mast cells, which can lead to smooth muscle contraction or other inflammatory responses.[1][6]
-
Recommendation: To test for this, pre-treat your tissue or cell preparation with a histamine H1 receptor antagonist (e.g., mepyramine). If the agonist-like effect of your Substance P antagonist is blocked, it is likely due to histamine release.
-
-
Biased Agonism: The antagonist may act as a biased agonist, activating certain signaling pathways while blocking others.[7] For example, a similar substance P derivative was found to block calcium mobilization but activate c-Jun N-terminal kinase (JNK).[7]
-
Recommendation: Investigate different downstream signaling pathways. In addition to your primary endpoint (e.g., calcium flux), measure other signaling events such as cAMP production or activation of specific kinases.
-
-
Receptor Subtype Specificity: The antagonist may have different pharmacological properties at different neurokinin receptor subtypes (NK1, NK2, NK3).
-
Recommendation: Characterize the antagonist's activity on cell lines expressing each of the neurokinin receptors individually.
-
Issue 2: Inconsistent or Lack of Antagonism
You are not observing the expected inhibitory effect of this compound on Substance P-mediated responses.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Concentration: The peptide may have degraded, or the concentration may be incorrect.
-
Recommendation: Verify the purity and concentration of your stock solution. Peptides can be susceptible to degradation, so proper storage is crucial. It is advisable to prepare fresh solutions.
-
-
Insufficient Antagonist Concentration: The concentration of the antagonist may be too low to effectively compete with the agonist.
-
Recommendation: Perform a dose-response experiment to determine the IC50 of the antagonist.
-
-
Experimental Conditions: Factors in your assay buffer, such as proteases, can degrade the peptide antagonist.
Data on Potential Off-Target Effects of Similar Substance P Antagonists
| Potential Off-Target Effect | Interacting Receptor/Cell Type | Observed Effect | Reference Compound | Citation |
| Histamine Release | Mast Cells | Smooth muscle contraction | (D-Pro2, D-Trp7,9)-SP | [1][6] |
| Biased Agonism | Neuropeptide and Chemokine Receptors | Activation of c-Jun N-terminal kinase (JNK), cytoskeletal changes, cell migration, calcium flux in neutrophils | [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P | [7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the NK1 receptor.[10]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK1 receptor.
-
Radiolabeled Substance P (e.g., [125I]-Substance P).
-
Unlabeled Substance P (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, with protease inhibitors).
-
Glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding).[8][9]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + cell membranes.
-
Non-specific Binding: Radioligand + cell membranes + high concentration of unlabeled Substance P.
-
Competition: Radioligand + cell membranes + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Assess Antagonism (Calcium Mobilization)
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing the NK1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a specified time.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (Substance P alone) against the log concentration of the antagonist to determine the IC50.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential on-target and off-target signaling pathways.
Caption: Principle of a competitive radioligand binding assay.
References
- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mass Spectrometry Analysis of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the purity of the synthetic peptide (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The theoretical monoisotopic mass of this compound is 1334.72 Da. This value is crucial for identifying the correct molecular ion peak in your mass spectrum.
Q2: What are the common charge states observed for this peptide in electrospray ionization (ESI) mass spectrometry?
A2: For peptides of this size and with basic residues like Arginine and Lysine, you can typically expect to see multiply charged ions.[1] The most common charge states are likely to be [M+2H]2+ and [M+3H]3+. The corresponding m/z values would be approximately 668.37 and 445.58, respectively. The relative intensity of these charge states can be influenced by the sample preparation and instrument settings.[2][3][4]
Q3: My mass spectrum shows unexpected peaks. What could be the source of these impurities?
A3: Unexpected peaks in your mass spectrum can originate from various sources during peptide synthesis and handling. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[5][6]
-
Truncated sequences: Peptide fragments resulting from incomplete synthesis.[5]
-
Incompletely deprotected sequences: Peptides still carrying protecting groups from the synthesis process.[5]
-
Side-reaction products: Modifications such as oxidation (e.g., of Methionine), deamidation (e.g., of Glutamine), or formylation.[6]
-
Residual solvents and reagents: Trifluoroacetic acid (TFA) from HPLC purification is a common adduct.[5]
Q4: I am observing poor peak shape in my LC-MS chromatogram. What are the possible causes and solutions?
A4: Poor peak shape, such as fronting, tailing, or splitting, can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[7] Ensure your sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to peak tailing.[7] Flush the column or try a new one.
-
Secondary Interactions: Interactions between the peptide and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or using a different column chemistry can help.
Q5: How can I confirm the identity of my peptide and its impurities?
A5: Tandem mass spectrometry (MS/MS) is the most effective way to confirm the sequence of your peptide and identify impurities. By fragmenting the precursor ion of interest, you can generate a fragmentation spectrum containing b- and y-ions that are characteristic of the peptide's amino acid sequence.[8][9] Comparing the observed fragment ions to the theoretical fragmentation pattern will confirm the identity.
Troubleshooting Guides
Issue 1: No or Low Signal for the Target Peptide
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issues | Ensure the sample is properly desalted and dissolved in a mass spectrometry-compatible solvent (e.g., water with 0.1% formic acid). High salt concentrations can suppress the ESI signal. |
| Incorrect Instrument Settings | Verify the mass range is set to include the expected m/z values for your peptide's charge states. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature). |
| Peptide Degradation | Prepare fresh samples and store them properly (lyophilized at -20°C or below). Avoid repeated freeze-thaw cycles. |
| LC Method Not Optimized | Ensure the LC gradient is appropriate for eluting your peptide. A shallow gradient may be necessary to resolve the peptide from contaminants. |
Issue 2: High Background Noise in the Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove contaminants. |
| Plasticizer Contamination | Avoid using plastic containers that can leach plasticizers. Use polypropylene or glass vials. |
| Carryover from Previous Injections | Run blank injections between samples to check for and reduce carryover. Implement a robust needle wash method in your autosampler. |
Data Presentation
Table 1: Theoretical Mass and Expected m/z Values for this compound
| Parameter | Value |
| Amino Acid Sequence | D-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Phe-Phe-Gly-Leu-D-His-NH2 |
| Molecular Formula | C65H91N19O12 |
| Monoisotopic Mass | 1334.72 Da |
| [M+H]+ | 1335.73 m/z |
| [M+2H]2+ | 668.37 m/z |
| [M+3H]3+ | 445.91 m/z |
Table 2: Theoretical b- and y-ion Fragmentation of this compound
| # | Amino Acid | b-ions | y-ions |
| 1 | D-Arg | 157.11 | 1335.72 |
| 2 | D-Pro | 254.16 | 1179.61 |
| 3 | Lys | 382.26 | 1082.56 |
| 4 | Pro | 479.31 | 954.46 |
| 5 | Gln | 607.37 | 857.41 |
| 6 | Gln | 735.43 | 729.35 |
| 7 | D-Phe | 882.50 | 601.29 |
| 8 | Phe | 1029.57 | 454.22 |
| 9 | Gly | 1086.59 | 307.15 |
| 10 | Leu | 1200.72 | 250.13 |
| 11 | D-His | 1334.72 | 136.06 |
Experimental Protocols
Sample Preparation
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, deionized water to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11][12][13]
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 10-15 minutes.[11][13]
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.[11]
-
Scan Range: 100-2000 m/z.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with an appropriate collision energy to fragment the precursor ions of interest.
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical troubleshooting workflow for mass spectrometry analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Impurities [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Fragmentation Induced by Radicals at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P In Vivo Experiments
Welcome to the technical support center for the use of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of Substance P. It functions as a selective antagonist of the Neurokinin-1 (NK1) receptor.[1] By blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, it inhibits downstream signaling pathways. This makes it a valuable tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system in various processes, including inflammation, pain, and cell proliferation.
Q2: What are the most common challenges encountered when working with this peptide in vivo?
A2: The most frequently reported issues include:
-
Solubility and Stability: Ensuring the peptide is fully dissolved and remains stable in solution is critical for accurate dosing.
-
Route of Administration: Selecting the appropriate administration route to achieve desired bioavailability and target engagement.
-
Off-Target Effects: Potential for non-specific effects, such as histamine release, which can confound experimental results.
-
Efficacy and Dose-Response: Determining the optimal dose to achieve significant NK1 receptor antagonism without causing adverse effects.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Peptide
Symptoms:
-
Visible particulate matter in the solution after attempting to dissolve the peptide.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes:
-
Incorrect solvent selection.
-
Inappropriate pH of the buffer.
-
Concentration of the peptide is too high for the chosen solvent.
Troubleshooting Steps:
-
Consult Solubility Guidelines: Refer to the solubility data provided in Table 1. This peptide is generally soluble in water.[1]
-
Adjust pH for Charged Peptides: Based on its amino acid sequence (presence of Arginine and Lysine), this compound has a positive overall charge. If solubility in water is poor, try dissolving it in a dilute acidic solution, such as 10%-30% acetic acid.[1]
-
Use of Co-solvents: For highly concentrated solutions, dissolving the peptide in a small amount of an organic solvent like DMSO first and then diluting with the aqueous buffer of choice may be effective.[1]
-
Sonication: Gentle sonication can aid in the dissolution of the peptide.
-
Preparation of Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to avoid potential degradation or precipitation over time.
Data Presentation: Solubility
| Solvent | Solubility | Recommendations & Remarks |
| Water | Generally soluble | Recommended as the first choice for dissolution.[1] |
| Dilute Acetic Acid (10-30%) | High | Use if solubility in water is limited, particularly for positively charged peptides.[1] |
| DMSO | High | Can be used as a co-solvent for preparing high-concentration stock solutions.[1] |
| PBS (Phosphate Buffered Saline) | Variable | Solubility can be pH-dependent. Ensure the final pH of the solution is compatible with the peptide's isoelectric point. |
Issue 2: Lack of Efficacy or Inconsistent Results
Symptoms:
-
The antagonist does not produce the expected biological effect (e.g., no reduction in Substance P-induced inflammation).
-
High variability in results between experimental animals.
Possible Causes:
-
Peptide Degradation: The peptide may be unstable in the prepared solution or rapidly degraded in vivo.
-
Suboptimal Administration Route or Dose: The chosen route may not provide adequate bioavailability, or the dose may be too low.
-
Incorrect Experimental Design: The timing of administration relative to the stimulus may be inappropriate.
Troubleshooting Steps:
-
Assess Peptide Stability: While specific data for this analog is limited, related D-amino acid substituted Substance P antagonists have shown enhanced stability compared to the native peptide. However, they can still be subject to metabolism, for instance, by liver homogenates. It is advisable to handle the peptide with care, store it as recommended (lyophilized at -20°C), and use freshly prepared solutions.
-
Optimize Administration Route and Dose:
-
Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection: These are common routes for peptide administration.
-
Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability.
-
A dose-response study is recommended to determine the optimal effective dose for your specific experimental model.
-
-
Review Experimental Timeline: The timing of antagonist administration is crucial. It should be given prior to the administration of the Substance P agonist or the induction of the pathological process to allow for sufficient time to reach the target tissue and bind to the NK1 receptors.
Experimental Protocols: In Vivo Administration
General Protocol for Subcutaneous (s.c.) Injection in Mice:
-
Preparation: Reconstitute the peptide in a sterile, biocompatible vehicle (e.g., sterile saline or PBS) at the desired concentration.
-
Animal Restraint: Properly restrain the mouse.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.
-
Administration: Inject the solution slowly.
-
Post-injection: Withdraw the needle and gently massage the area to aid dispersal.
Issue 3: Suspected Off-Target Effects
Symptoms:
-
Observation of unexpected physiological responses not typically associated with NK1 receptor blockade (e.g., localized swelling at the injection site, signs of an allergic-type reaction).
Possible Causes:
-
Histamine Release: Substance P and some of its analogs are known to induce histamine release from mast cells, which can lead to localized inflammation and edema.[2][3]
-
Interaction with other receptors: While designed to be selective for the NK1 receptor, high concentrations of the peptide might lead to interactions with other receptors.
Troubleshooting Steps:
-
Control for Histamine Release:
-
Include a control group treated with a histamine H1 receptor antagonist (e.g., terfenadine) to determine if the observed off-target effects are mediated by histamine.[3]
-
Visually inspect the injection site for signs of edema or flare, which are characteristic of histamine release.
-
-
Dose Reduction: If off-target effects are observed, consider reducing the dose to the minimum effective concentration determined in your dose-response studies.
-
Alternative Antagonist: If histamine release is a significant confounding factor, consider using a non-peptide NK1 receptor antagonist, which may have a different side-effect profile.
Experimental Protocols: Assessment of Plasma Extravasation (A Marker of Histamine Release)
This protocol provides a method to quantify plasma leakage in response to the peptide, which can be an indicator of histamine release.
-
Anesthetize the animal.
-
Inject Evans Blue dye (e.g., 50 mg/kg) intravenously. The dye binds to plasma albumin.
-
Administer this compound intradermally at the site of interest.
-
After a set time (e.g., 30 minutes), perfuse the animal with saline to remove intravascular dye.
-
Excise the tissue at the injection site.
-
Extract the Evans Blue dye from the tissue using formamide.
-
Quantify the extracted dye spectrophotometrically (at ~620 nm). An increase in dye concentration in the tissue indicates plasma extravasation.
Visualizations
Signaling Pathway of Substance P and its Antagonism
References
Light sensitivity and handling of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective NK1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C in a dark and dry place. When properly stored as a lyophilized powder, the peptide can be stable for up to 12 months.[1]
Q2: Is this compound light-sensitive?
Q3: How do I reconstitute the lyophilized peptide?
A3: For reconstitution, use a sterile, high-purity solvent such as sterile distilled water, PBS (phosphate-buffered saline), or a buffer appropriate for your experimental setup. To avoid contamination, always use sterile tips and tubes. Briefly centrifuge the vial before opening to ensure that all the lyophilized powder is at the bottom.
Q4: What is the stability of the reconstituted solution?
A4: The stability of the reconstituted solution is significantly lower than that of the lyophilized powder. It is recommended to prepare fresh solutions for each experiment. If storage of the solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Peptide Activity or Inconsistent Results | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Exposure to light during handling and storage. 4. Contamination of the stock solution. | 1. Ensure the lyophilized peptide is stored at -20°C in a dark, dry container. 2. Aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles. 3. Handle the peptide under subdued lighting. Use amber or opaque tubes for storage of solutions. 4. Use sterile solvents and materials for reconstitution and handling. |
| Precipitation of the Peptide in Solution | 1. The peptide has low solubility in the chosen solvent. 2. The concentration of the peptide is too high. | 1. If the peptide is difficult to dissolve in aqueous solutions, a small amount of a co-solvent like DMSO or DMF may be used first, followed by the addition of the aqueous buffer. 2. Try dissolving the peptide at a lower concentration. |
| High Background Signal in Assays | 1. Non-specific binding of the peptide. 2. Contamination of reagents or buffers. | 1. Include appropriate blocking agents (e.g., BSA) in your assay buffer. 2. Use fresh, high-quality reagents and filter-sterilize your buffers. |
Experimental Protocols
General Handling Protocol for Light-Sensitive Peptides
This protocol outlines the best practices for handling this compound to minimize degradation due to light exposure.
-
Preparation: Before reconstitution, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.
-
Work Area: Conduct all handling procedures, including reconstitution and dilution, in an area with subdued lighting. Avoid direct exposure to sunlight or harsh fluorescent lighting.
-
Vials and Tubes: Use amber or opaque microcentrifuge tubes for preparing and storing stock solutions and dilutions. If only clear tubes are available, wrap them in aluminum foil.
-
Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent as recommended by the manufacturer or as determined by your experimental needs.
-
Storage of Solutions: Immediately after preparation, aliquot the peptide solution into single-use, light-protected vials and store them at -20°C or -80°C.
-
During Experiments: When using the peptide in an experiment, keep the tubes on ice and protected from light as much as possible.
Representative Experimental Workflow: NK1 Receptor Competitive Binding Assay
This workflow describes a typical competitive binding assay to determine the affinity of a test compound for the Neurokinin-1 (NK1) receptor using this compound as a competitor.
Signaling Pathway
This compound is an antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). By binding to the NK1 receptor, it blocks the binding of the endogenous ligand, Substance P, thereby inhibiting its downstream signaling pathways.
References
Validation & Comparative
Validating the NK1 Receptor Antagonism of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, with other established antagonists. The information presented herein is supported by experimental data from scientific literature to validate its antagonistic properties.
Introduction to Substance P and the NK1 Receptor
Substance P, a neuropeptide belonging to the tachykinin family, is the primary endogenous ligand for the NK1 receptor.[1] The interaction between Substance P and the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. Consequently, antagonists of the NK1 receptor are of significant interest for therapeutic applications, particularly as antiemetics.[2] The compound this compound is a synthetic peptide designed to act as a selective antagonist at the NK1 receptor.
Comparative Analysis of NK1 Receptor Antagonists
To objectively evaluate the performance of this compound, its binding affinity and functional antagonism at the NK1 receptor are compared with those of other known antagonists. The following table summarizes key quantitative data from in vitro studies. A lower Ki or IC50 value indicates a higher binding affinity or greater potency of the antagonist, respectively.
| Compound | Assay Type | Receptor Source | Ligand | Parameter | Value (nM) |
| Aprepitant | Radioligand Binding | Human cloned NK1 receptor | [125I]Substance P | IC50 | 0.1 |
| Fosnetupitant | Radioligand Binding | Human NK1 receptor | Not Specified | pKi (Ki) | 9.5 (~0.32) |
| L-732,138 | Radioligand Binding | Human NK1 receptor in CHO cells | [125I]Substance P | IC50 | 2.3 |
| Spantide I | Radioligand Binding | NK1 receptor | Not Specified | Ki | 230 |
| (D-Arg1,D-Pro2,D-Trp7,9,Leu11)-Substance P | Functional Assay (Smooth Muscle) | Various in vitro preparations | Substance P | Ka-1 | 667 - 3333 |
Note: Data for this compound was not available in the reviewed literature. Data for a closely related peptide, (D-Arg1,D-Pro2,D-Trp7,9,Leu11)-Substance P, is provided for a qualitative comparison, though direct quantitative comparison is not possible. Ka-1 represents the dissociation constant, where a lower value indicates higher affinity.
Experimental Protocols
The validation of NK1 receptor antagonism typically involves two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NK1 receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]-Substance P) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay assesses the ability of a compound to inhibit the intracellular signaling cascade initiated by Substance P binding to the NK1 receptor.
Objective: To determine the functional potency (IC50) of the test compound in antagonizing Substance P-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: A cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) is cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of Substance P.
-
Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Substance P binding to the NK1 receptor activates Gq protein, leading to downstream signaling.
Caption: Experimental workflows for binding and functional assays to validate NK1 receptor antagonism.
References
A Comparative Guide to NK1 Receptor Antagonists: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Aprepitant
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the peptide-based Neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, and the non-peptide antagonist, aprepitant. While both compounds target the NK1 receptor, a comprehensive, direct comparison of their efficacy is challenging due to the limited publicly available quantitative data for this compound.
This guide summarizes the existing information on both compounds, highlighting the well-documented clinical efficacy of aprepitant in preventing chemotherapy-induced and postoperative nausea and vomiting. Detailed experimental protocols for assessing NK1 receptor antagonism are also provided to facilitate future comparative studies.
Mechanism of Action: Targeting the NK1 Receptor
Both this compound and aprepitant exert their pharmacological effects by acting as antagonists at the NK1 receptor, also known as the tachykinin receptor 1. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in various physiological processes, including the vomiting reflex (emesis), pain transmission, and inflammation.
By blocking the binding of Substance P to the NK1 receptor in the central and peripheral nervous system, these antagonists inhibit downstream signaling pathways that lead to nausea and vomiting.[1][2]
Signaling Pathway of the NK1 Receptor
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to its NK1 receptor and the inhibitory action of antagonists.
Efficacy of this compound
This compound is classified as a selective NK1 receptor antagonist. However, despite its availability for research purposes, there is a notable absence of publicly available, peer-reviewed data quantifying its binding affinity (e.g., Ki or IC50 values) or its functional antagonist potency (e.g., pA2 values) at the NK1 receptor. Without such data, a direct and objective comparison of its efficacy with other NK1 receptor antagonists like aprepitant is not feasible.
Efficacy of Aprepitant
Aprepitant is a potent and selective non-peptide NK1 receptor antagonist that has undergone extensive clinical evaluation and is approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1]
Clinical Efficacy Data for Aprepitant in CINV
The following table summarizes key efficacy data from clinical trials of aprepitant for the prevention of CINV.
| Clinical Trial Phase | Patient Population | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Phase III | Patients on highly emetogenic chemotherapy | Aprepitant + standard therapy (ondansetron + dexamethasone) vs. standard therapy alone | Complete Response (no emesis, no rescue therapy) | 64-72.7% with aprepitant regimen vs. 43.3-52.3% with standard therapy | [3] |
| Phase III | Patients on moderately emetogenic chemotherapy | Aprepitant + standard therapy (ondansetron + dexamethasone) vs. standard therapy alone | Complete Response (no emesis, no rescue therapy) | 50.8% with aprepitant regimen vs. 42.5% with control regimen | [4] |
Clinical Efficacy Data for Aprepitant in PONV
The following table summarizes key efficacy data from a meta-analysis of randomized controlled trials of aprepitant for the prevention of PONV.
| Study Type | Patient Population | Treatment | Efficacy Endpoint | Results | Reference |
| Meta-analysis | Surgical patients | Aprepitant vs. control | Incidence of PONV | Significantly reduced with aprepitant (Odds Ratio: 0.34) | [5] |
| Meta-analysis | Surgical patients | Aprepitant vs. control | Complete Response | Significantly higher with aprepitant (Odds Ratio: 1.35) | [5] |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments used to characterize NK1 receptor antagonists are provided below.
In Vitro NK1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Binding: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional potency of a test compound in antagonizing Substance P-induced cellular responses.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing the NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Substance P (agonist) is added to the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the Substance P-induced calcium mobilization is quantified. The data are used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.
Experimental Workflow for NK1 Receptor Antagonist Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a potential NK1 receptor antagonist.
Conclusion
While both this compound and aprepitant are antagonists of the NK1 receptor, a direct comparison of their efficacy is currently hampered by the lack of published quantitative data for the peptide antagonist. Aprepitant has a well-established clinical profile with proven efficacy in the prevention of CINV and PONV. Future research providing quantitative pharmacological data for this compound is necessary to enable a comprehensive and objective comparison between these two NK1 receptor antagonists. The experimental protocols outlined in this guide provide a framework for generating such valuable comparative data.
References
- 1. Synthesis and some biological activities of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Substance P activates responses correlated with tumour growth in human glioma cell lines bearing tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Spantide in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional activities of two peptidergic antagonists of the Substance P (SP) receptor, Neurokinin-1 (NK1R): (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Spantide. While direct head-to-head comparative studies are limited, this document synthesizes available data from various functional assays to offer insights into their respective profiles as NK1R antagonists.
Introduction to the Antagonists
This compound is a synthetic analog of Substance P and is recognized as a selective NK1 receptor antagonist.[1] Its utility in research is primarily focused on elucidating the physiological and pathological roles of the NK1 receptor.
Spantide refers to a family of synthetic Substance P analogs, with Spantide I and Spantide II being the most extensively studied. These peptides have been characterized as competitive antagonists at NK1 and NK2 receptors.[2][3] Spantide II is reported to be a more potent NK1R antagonist than Spantide I with a lower propensity for histamine release.[4][5]
Quantitative Comparison of Functional Activity
The following tables summarize the available quantitative data from various functional assays for this compound and Spantide variants. It is important to note the absence of direct comparative studies between this compound and the Spantide family in the reviewed literature.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Compound | Assay Type | Preparation | Agonist | Parameter | Value | Reference |
| (D-Arg1,D-Pro2,D-Trp7,9,Leu11)-Substance P * | Smooth Muscle Contraction | In vitro smooth muscle | Substance P, Eledoisin | Ka | 0.3-1.5 x 106 M-1 | [6] |
| Spantide I | Guinea Pig Ileum Contraction | Isolated guinea pig ileum | Substance P | pA2 | 7.0 | [4] |
| Spantide II | Guinea Pig Ileum Contraction | Isolated guinea pig ileum | Substance P | pA2 | 7.7 | [4] |
| Spantide I | Tachykinin-mediated Neurotransmission | Isolated rabbit iris sphincter | Electrical Stimulation | pIC50 | 5.1 | [4] |
| Spantide II | Tachykinin-mediated Neurotransmission | Isolated rabbit iris sphincter | Electrical Stimulation | pIC50 | 6.0 | [4] |
Note: Data is for a structurally similar analog, [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-substance P, as specific quantitative data for this compound was not available in the reviewed literature.
Table 2: Functional Antagonism in Calcium Mobilization Assays
| Compound | Cell Line | Agonist | Parameter | Result | Reference |
| Spantide I | CHO cells expressing human NK1R | Substance P | Rank Order of Antagonism | Spantide II > Spantide III > Spantide I | [3] |
| Spantide II | CHO cells expressing human NK1R | Substance P | Rank Order of Antagonism | Spantide II > Spantide III > Spantide I | [3] |
| Spantide III | CHO cells expressing human NK1R | Substance P | Rank Order of Antagonism | Spantide II > Spantide III > Spantide I | [3] |
Experimental Methodologies
Receptor Binding Assay (Competitive Displacement)
This assay quantifies the affinity of an unlabeled antagonist for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK1 receptor.
-
Incubation: A constant concentration of a radiolabeled NK1R agonist (e.g., [125I]-Substance P) is incubated with the membrane preparation in a suitable buffer (e.g., 40 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, and protease inhibitors).[7]
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or Spantide) are added to the incubation mixture.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1R agonist.
Protocol:
-
Cell Culture: Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Spantide) for a defined period.
-
Agonist Stimulation: An NK1R agonist (e.g., Substance P) is added to the cells to stimulate a calcium response.
-
Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value, representing the concentration of antagonist that produces 50% inhibition of the agonist response, is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the NK1 receptor and a typical experimental workflow for comparing the functional activity of NK1R antagonists.
Figure 1. Simplified NK1 Receptor Signaling Pathway.
Figure 2. Workflow for comparing NK1R antagonists.
Summary and Conclusion
Both this compound and the Spantide family of peptides function as antagonists of the NK1 receptor. The available data suggests that Spantide II is a more potent NK1R antagonist than Spantide I.[4][5] For instance, in the guinea pig ileum contraction assay, Spantide II exhibited a higher pA2 value (7.7) compared to Spantide I (7.0).[4] Similarly, in a functional assay measuring the blockade of tachykinin-mediated neurotransmission, Spantide II had a higher pIC50 (6.0) than Spantide I (5.1).[4] A study using a calcium mobilization assay also demonstrated the rank order of potency at the NK1 receptor to be Spantide II > Spantide III > Spantide I.[3]
The choice between these antagonists for research purposes will depend on the specific requirements of the study, including the desired potency, selectivity, and the experimental system being used. The lack of direct comparative studies highlights an area for future research to definitively establish the relative potencies and functional characteristics of these important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spantide II - Echelon Biosciences [echelon-inc.com]
- 3. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Comparative Selectivity Profile of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P for Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the tachykinin receptor selectivity of the Substance P analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P.
A study on a similar analog, [D-Pro2, D-Trp7,9]-Substance P, demonstrated competitive antagonism at the NK1 receptor with a pA2 value of 6.1.[2][3] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of antagonist potency. Generally, peptide-based tachykinin antagonists have been noted for their potential lack of high selectivity between the different tachykinin receptor subtypes.[4]
Quantitative Selectivity Data
Due to the limited availability of a complete dataset for this compound, the following table presents the functional antagonist potency for a closely related analog at the NK1 receptor. Data for NK2 and NK3 receptors for this specific peptide are not available in the reviewed literature.
| Receptor | Ligand | Parameter | Value |
| NK1 | [D-Pro2, D-Trp7,9]-Substance P | pA2 | 6.1 |
| NK2 | This compound | pA2/Ki | Not Available |
| NK3 | This compound | pA2/Ki | Not Available |
Note: The pA2 value presented is for the analog [D-Pro2, D-Trp7,9]-Substance P and should be considered an estimate of the potency of this compound at the NK1 receptor.
Signaling Pathways of Tachykinin Receptors
The NK1, NK2, and NK3 receptors are all G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[5] Activation of these receptors by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) initiates a canonical signaling cascade. This involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the various physiological responses mediated by these receptors.
Experimental Protocols
The selectivity profile of compounds like this compound is determined through in vitro pharmacological assays, primarily radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of the test compound for NK1, NK2, and NK3 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, or [³H]Senktide for NK3) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and Other Substance P Analogues for Researchers
This guide offers a detailed comparative analysis of the neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, and other key Substance P (SP) analogues. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Substance P and the NK1 Receptor Signaling Pathway
Substance P, a neuropeptide of the tachykinin family, is the primary endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The activation of the NK1 receptor by Substance P initiates a signaling cascade crucial in various physiological and pathological processes, including pain, inflammation, and mood disorders. The principal signaling pathway involves the activation of the Gq alpha subunit of its associated G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of cellular responses.
Head-to-head comparison of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and GR-82334
A Comprehensive Guide for Researchers in Neurokinin-1 Receptor Antagonism
This guide provides a detailed, objective comparison of two prominent peptide-based neurokinin-1 (NK1) receptor antagonists: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P and GR-82334. This document is intended for researchers, scientists, and drug development professionals working in fields where NK1 receptor modulation is a key therapeutic strategy. The information presented is collated from publicly available experimental data to facilitate informed decisions in research and development.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and cell proliferation. Consequently, antagonists of the NK1 receptor are of significant interest for their therapeutic potential in various clinical indications.
This compound is a synthetic peptide analogue of Substance P, with specific D-amino acid substitutions that confer antagonistic properties at the NK1 receptor.
GR-82334 is another potent and specific peptide antagonist of the tachykinin NK1 receptor. It has been characterized for its ability to inhibit Substance P-induced biological effects.
Quantitative Performance Data
| Parameter | This compound | GR-82334 | Notes |
| Binding Affinity (pA2/pKi) | A pA2 value of 6.1 has been reported for the related analogue [D-Pro2, D-Trp7,9]-Substance P, indicating competitive antagonism.[1] For [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P, an association constant (Ka) of 0.3-1.5 X 10(6) M-1 has been determined, which corresponds to a pA2 range of approximately 5.5 to 6.2. | While dose-dependent antagonist effects have been demonstrated, a specific pA2 or Ki value for GR-82334 from the reviewed literature is not available. It has been shown to be a potent antagonist in functional assays.[2] | The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.[3] Higher pA2 values indicate greater antagonist potency. |
| Functional Potency (IC50) | Data not available. | Data not available. | IC50 represents the concentration of an antagonist that inhibits a specific biological response by 50%. |
Signaling Pathways
Both this compound and GR-82334 exert their effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades. The NK1 receptor primarily couples to Gq and Gs G-proteins.
Activation of the Gq pathway by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors like the mitogen-activated protein kinases (MAPK), influencing cellular processes such as proliferation and inflammation.
The Gs pathway, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
The antagonistic action of this compound and GR-82334 prevents the initiation of these signaling events.
Caption: NK1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols
The characterization of NK1 receptor antagonists like this compound and GR-82334 typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor.
-
Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
-
Test antagonist (this compound or GR-82334).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test antagonist.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of the antagonist in a cell-based assay.
Materials:
-
Cells expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Substance P (agonist).
-
Test antagonist (this compound or GR-82334).
-
Assay buffer.
-
Fluorescence plate reader.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of Substance P.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Caption: Workflow for a Calcium Mobilization Functional Assay.
Conclusion
Both this compound and GR-82334 are established antagonists of the NK1 receptor, acting through the blockade of Substance P-mediated signaling pathways. While a direct quantitative comparison of their binding affinities and functional potencies is limited by the available literature, the provided information on their mechanism of action and the general protocols for their characterization offer a solid foundation for researchers. The selection of either antagonist for a specific research application may depend on factors such as commercial availability, cost, and the specific experimental context. Further head-to-head studies are warranted to definitively delineate the comparative pharmacology of these two important research tools.
References
A Comparative Benchmark: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P versus First-Generation NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide-based neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, against first-generation non-peptide NK1 antagonists. The objective is to furnish researchers with the necessary data to evaluate these compounds for preclinical and clinical research in therapeutic areas such as pain, inflammation, and chemotherapy-induced nausea and vomiting.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a key player in mediating pain, inflammation, and emesis.[1] The development of NK1 receptor antagonists has been a significant focus in drug discovery. The first generation of these antagonists includes both peptide-based analogues of Substance P and non-peptide small molecules. This compound is a selective peptide-based NK1 receptor antagonist.[2] This guide benchmarks its performance characteristics against prominent first-generation non-peptide antagonists such as CP-96,345, RP 67580, and GR82334.
Quantitative Performance Data
The following tables summarize the available quantitative data for the binding affinity, in vitro potency, and in vivo efficacy of this compound and selected first-generation NK1 antagonists.
Table 1: NK1 Receptor Binding Affinity
| Compound | Chemical Class | Species | Assay Conditions | Ki (nM) | IC50 (nM) |
| This compound | Peptide | - | Data Not Available | - | - |
| CP-96,345 | Non-peptide | Human | [125I]-Bolton Hunter labeled SP binding in IM-9 cells | - | 0.35 |
| RP 67580 | Non-peptide | Rat | [3H]SP binding in brain membranes | 4.16 | - |
| GR82334 | Non-peptide | - | Data Not Available | - | - |
Table 2: In Vitro Functional Potency
| Compound | Assay Type | Species | pA2 |
| This compound | Data Not Available | - | - |
| [D-Pro2, D-Trp7,9]-Substance P (analogue) | Substance P antagonism | - | 6.1[3] |
| CP-96,345 | Data Not Available | - | - |
| RP 67580 | Data Not Available | - | - |
| GR82334 | Data Not Available | - | - |
Table 3: In Vivo Efficacy
| Compound | Model | Species | Endpoint | ED50 / ID50 |
| This compound | Data Not Available | - | - | - |
| CP-99,994 (analogue of CP-96,345) | Cisplatin-induced emesis | Ferret | Inhibition of retching | ≤ 0.18 mg/kg |
| RP 67580 | Neurogenic inflammation (plasma extravasation) | Rat | Inhibition of extravasation | 0.03-0.06 mg/kg i.v.[4] |
| RP 67580 | Diabetic hyperalgesia | Rat | Reduction of mechanical hyperalgesia | 1-9 mg/kg s.c.[5] |
| GR82334 | Data Not Available | - | - | - |
Table 4: Pharmacokinetic Parameters
| Compound | Species | Administration | Key Findings |
| Peptide NK1 Antagonists (General) | General | - | Generally suffer from poor oral bioavailability and short half-life.[6] |
| Aprepitant (representative non-peptide) | Human | Oral | Bioavailability ~60-65%, Half-life 9-13 hours.[7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental setups used for evaluation, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of NK1 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the NK1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the NK1 receptor (e.g., human IM-9 cells or CHO cells expressing the human NK1 receptor).
-
Radioligand: A radiolabeled ligand with high affinity for the NK1 receptor, such as [3H]Substance P or [125I]-Bolton Hunter labeled Substance P, is used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used to maintain physiological pH and prevent ligand degradation.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional potency (pA2 or IC50) of an antagonist by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.
General Protocol:
-
Cell Culture: Cells expressing the NK1 receptor (e.g., CHO-NK1 or U373 MG astrocytoma cells) are cultured to an appropriate confluency.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a specified period.
-
Agonist Stimulation: Substance P is added to the cells to stimulate the NK1 receptor and induce an increase in intracellular calcium.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium response is quantified, and dose-response curves are generated to determine the IC50 or pA2 value.
In Vivo Efficacy Model: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of an NK1 receptor antagonist. The ferret is considered the gold standard model for this purpose.[8]
General Protocol:
-
Animal Acclimatization: Male ferrets are acclimatized to the experimental conditions.
-
Antagonist Administration: The test antagonist is administered via the desired route (e.g., intravenously, orally) at various doses prior to the emetic challenge.
-
Emetic Challenge: Cisplatin, a chemotherapeutic agent known to induce both acute and delayed emesis, is administered intravenously.
-
Observation: The animals are observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits is recorded.
-
Data Analysis: The ability of the antagonist to reduce the frequency of emetic episodes compared to a vehicle-treated control group is determined, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.
Discussion and Conclusion
A key differentiator between peptide and non-peptide antagonists lies in their pharmacokinetic properties. Peptide-based antagonists generally face challenges with oral bioavailability and in vivo stability, often requiring parenteral administration. In contrast, non-peptide antagonists have been developed with improved oral bioavailability and longer half-lives, as exemplified by the clinically approved drug aprepitant.
For researchers selecting an NK1 antagonist, the choice between a peptide-based compound like this compound and a first-generation non-peptide antagonist will depend on the specific research question and experimental design. For in vitro studies requiring high selectivity and potency, peptide antagonists can be valuable tools. For in vivo studies, particularly those requiring oral administration and longer duration of action, non-peptide antagonists may be more suitable.
Further head-to-head comparative studies generating comprehensive binding, functional, efficacy, and pharmacokinetic data for this compound are warranted to fully elucidate its therapeutic potential relative to the established first-generation non-peptide NK1 antagonists.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A non-peptide NK1-receptor antagonist, RP 67580, inhibits neurogenic inflammation postsynaptically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
In Vitro and In Vivo Correlation of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Activity: A Comparative Analysis
Comprehensive analysis of the Substance P analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, reveals its role as a selective antagonist of the Neurokinin-1 (NK1) receptor. However, a notable scarcity of publicly available quantitative in vitro and in vivo data for this specific analog prevents a direct correlative comparison with alternative compounds.
Substance P (SP) is a neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and cellular growth, by binding to neurokinin receptors, primarily the NK1 receptor. The modification of the native Substance P sequence through the substitution of L-amino acids with D-amino acids at specific positions is a common strategy to develop antagonists with altered stability and receptor binding affinity. The analog this compound is designed to block the action of endogenous Substance P at the NK1 receptor.
The Substance P Signaling Pathway
Substance P binding to its primary receptor, the G-protein coupled NK1 receptor, initiates a cascade of intracellular events. This signaling is fundamental to its physiological effects. A generalized schematic of this pathway is presented below.
Caption: Generalized Substance P/NK1 Receptor Signaling Pathway.
Experimental Workflow for Characterizing Substance P Analogs
The evaluation of a novel Substance P analog like this compound typically follows a structured experimental workflow. This process begins with in vitro characterization and progresses to in vivo studies to determine its therapeutic potential.
Caption: Standard Experimental Workflow for SP Analog Characterization.
Discussion and Comparison with Other Analogs
Numerous other Substance P analogs with D-amino acid substitutions have been synthesized and characterized. For instance, analogs such as [D-Pro2, D-Trp7,9]-Substance P and [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P have been reported to act as antagonists at neurokinin receptors. Studies on these related compounds have demonstrated their ability to inhibit Substance P-induced effects, such as smooth muscle contraction and cell proliferation, both in vitro and in vivo.
It has been noted that the replacement of L-amino acids with their D-isomers can confer antagonistic properties to Substance P analogs. The specific positions of these substitutions are critical for determining the binding affinity and antagonist potency. For example, a different analog, [Tyr6, d-Phe7, d-His9]SP(6-11), also known as Sendide, has been identified as a Substance P antagonist.
Without specific data for this compound, a direct and objective comparison of its performance with these other alternatives is not possible. To establish a clear in vitro and in vivo correlation, future research would need to be conducted and published, detailing its binding affinity for the NK1 receptor, its functional antagonist activity in cellular assays, and its efficacy and safety profile in relevant animal models.
Conclusion
This compound is positioned as a selective NK1 receptor antagonist, a classification consistent with the known effects of D-amino acid substitutions in Substance P analogs. However, the absence of published, peer-reviewed experimental data for this specific peptide makes a comprehensive comparison and correlation of its in vitro and in vivo activities currently unfeasible. Researchers and drug development professionals interested in this particular analog are encouraged to seek direct data from suppliers or to perform the necessary comparative studies to ascertain its pharmacological profile relative to other Substance P antagonists.
Safety Operating Guide
Personal protective equipment for handling (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P
For researchers, scientists, and drug development professionals, the safe handling of novel peptides such as (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is paramount. Although specific toxicological data for this compound are not extensively documented, its nature as a bioactive peptide necessitates rigorous adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The chemical, physical, and toxicological properties of many novel peptides have not been thoroughly investigated, and it is prudent to handle them with due care[1].
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling bioactive and potentially hazardous chemicals.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common choice for laboratory settings, offering protection against a range of chemicals. For handling potent compounds, consider double-gloving. Gloves should be changed immediately if contaminated or compromised[2][3]. |
| Eyes | Safety goggles or safety glasses with side shields | Essential for protecting the eyes from splashes or aerosols. A face shield may be necessary in addition to goggles when there is a significant splash hazard[3][4]. |
| Body | Laboratory coat | A lab coat should be worn to protect skin and personal clothing from contamination. It is recommended that personnel wear lab coats when working in a laboratory[2][5]. |
| Respiratory | Appropriate respirator | An appropriate respirator should be worn, especially when handling the compound in powdered form to avoid inhalation of dust[1]. The specific type of respirator should be determined by a risk assessment. |
| Feet | Closed-toe shoes | Required to protect the feet from spills and falling objects. |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended storage temperature of -20°C[1].
Handling and Preparation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1]. Avoid the generation of dust. When preparing solutions, work in a designated area and ensure all equipment is clean and appropriate for the task.
Spill Management: In the event of a spill, the area should be evacuated and secured. For small spills of the solid material, carefully sweep it up, place it in a sealed bag, and hold it for waste disposal, avoiding the creation of dust[1]. For liquid spills, absorb the material with an inert absorbent and dispose of it as hazardous waste. Appropriate PPE, including a respirator, chemical safety goggles, and heavy-duty gloves, should be worn during cleanup[1].
Disposal: All waste contaminated with this compound should be treated as hazardous chemical waste. One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. Always observe all federal, state, and local environmental regulations for chemical waste disposal[1].
Experimental Workflow
The following diagram outlines the key stages in the safe handling and use of this compound in a research setting.
Caption: Workflow for safe handling of this compound.
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[1].
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water. If irritation persists, seek medical advice[1].
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
